5-Methoxy-1H-indol-6-yl formate
Description
5-Methoxy-1H-indol-6-yl formate is a substituted indole derivative featuring a methoxy group at position 5 and a formate ester at position 5. Its molecular formula is C₁₀H₉NO₃, derived from the indole core (C₈H₇N) modified with a methoxy (-OCH₃) and formate (-OCOH) substituent. Indoles are pivotal in pharmaceuticals and agrochemicals due to their aromatic heterocyclic structure, which allows for diverse functionalization and bioactivity . The formate ester group may enhance lipophilicity and serve as a reactive site for hydrolysis or further derivatization .
Properties
Molecular Formula |
C10H9NO3 |
|---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
(5-methoxy-1H-indol-6-yl) formate |
InChI |
InChI=1S/C10H9NO3/c1-13-9-4-7-2-3-11-8(7)5-10(9)14-6-12/h2-6,11H,1H3 |
InChI Key |
QTRRXJJTBWCRJT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CN2)OC=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below compares 5-Methoxy-1H-indol-6-yl formate with key analogs, emphasizing substituent positions and functional groups:
Key Observations:
- Positional Effects : Methoxy groups at position 5 (vs. 6) alter electronic distribution, affecting reactivity. For example, 6-methoxy-1H-indol-5-ol exhibits strong hydrogen bonding via its hydroxyl group, whereas the formate ester in the target compound may increase lipophilicity and hydrolytic instability.
- Functional Group Impact : Formate esters (OCOH) are more reactive than hydroxyl or acetyl groups. Compared to 1-(5-methyl-1H-indol-6-yl)ethan-1-one , the formate group could participate in nucleophilic acyl substitution, making it a versatile synthetic intermediate.
- Biological Relevance: Aminoethyl-substituted indoles (e.g., 3-(2-aminoethyl)-5-methoxy-1H-indol-6-ol ) highlight the role of basic side chains in bioactivity, whereas the formate ester might be explored for prodrug applications.
Stability and Reactivity
- Hydrolysis Sensitivity : The formate ester is prone to hydrolysis under acidic/basic conditions, unlike stable methoxy or acetyl groups. This contrasts with 6-methoxy-1H-indol-5-ol , where the hydroxyl group offers stability but lower membrane permeability.
- Thermal Properties : Melting points for related indoles range widely (e.g., 48–49°C for compound 57 in ). The formate ester’s lower molecular symmetry might reduce melting points compared to acetylated derivatives.
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